molecular formula C21H25ClN2OS B2931422 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-00-9

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2931422
CAS No.: 851808-00-9
M. Wt: 388.95
InChI Key: LKCALGNNSDIWGC-UHFFFAOYSA-N
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Description

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that combines the structural features of adamantane, imidazole, and chlorophenyl groups

Properties

IUPAC Name

1-adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2OS/c22-18-3-1-2-14(9-18)13-26-20-23-4-5-24(20)19(25)21-10-15-6-16(11-21)8-17(7-15)12-21/h1-3,9,15-17H,4-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCALGNNSDIWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the carbonyl group. This can be achieved through Friedel-Crafts acylation using adamantane and an appropriate acyl chloride.

    Synthesis of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with a thiol group to form the sulfanyl linkage.

    Final Coupling: The adamantane derivative, imidazole ring, and chlorophenyl group are coupled together under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

    Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbonyl compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to control the reaction pathways and optimize product formation.

Scientific Research Applications

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

    Biological Studies: Researchers investigate the biological activity of this compound, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.

    Molecular Pathways: The compound may influence various molecular pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with similar compounds to highlight its uniqueness:

    Adamantane Derivatives: Compared to other adamantane derivatives, this compound has enhanced stability and specific functional groups that allow for targeted interactions.

    Imidazole Compounds: Unlike other imidazole compounds, this compound combines the imidazole ring with an adamantane core and a chlorophenyl group, providing unique chemical and biological properties.

    Chlorophenyl Compounds: The presence of the chlorophenyl group in this compound allows for specific aromatic interactions and potential for further functionalization.

Similar compounds include:

  • 1-(adamantane-1-carbonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(adamantane-1-carbonyl)-2-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(adamantane-1-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Biological Activity

The compound 1-(adamantane-1-carbonyl)-2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel derivative of adamantane, a structure known for its diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, cytotoxic, and potential antiviral properties.

Chemical Structure and Synthesis

The synthesis of the compound involves the reaction of adamantane derivatives with various functional groups, particularly those containing sulfur and halogen substituents. The general synthetic route includes:

  • Formation of Adamantane Derivative : Starting with adamantane-1-carboxylic acid, which undergoes esterification to form the corresponding methyl ester.
  • Condensation Reaction : The methyl ester is then reacted with hydrazine derivatives to yield the target imidazole structure.

Biological Activity Overview

Research indicates that adamantane derivatives exhibit a range of biological activities due to their unique structural features. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that compounds derived from adamantane possess significant antimicrobial properties. In particular:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
  • Fungal Infections : Effective against Candida albicans, suggesting potential use in antifungal therapies.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Microorganism MIC (μM)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans6.35

Cytotoxicity

The cytotoxic effects of the compound were evaluated on human cancer cell lines including Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated:

  • Compound Efficacy : Compound 5e showed potent cytotoxicity with cell viability reductions ranging from 19% to 40% at a concentration of 100 μM across different cell lines.

Table 2 displays the cytotoxicity results:

Cell Line Cell Viability (%) at 100 μM
Hep3B37.78
HeLa40.42
A54919.62
MCF-734.13

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : The presence of the adamantane moiety enhances membrane permeability, allowing for increased interaction with microbial cells.
  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or by disrupting mitochondrial function.

Case Studies

Several studies have highlighted the effectiveness of adamantane derivatives in clinical settings:

  • Antiviral Activity : Research has shown that similar compounds exhibit antiviral properties against influenza viruses, suggesting a potential for broad-spectrum antiviral applications.
  • Combination Therapies : The compound's ability to enhance the efficacy of existing antimicrobial agents has been noted, indicating its potential role in combination therapies for resistant infections.

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